![molecular formula C12H13BrN2O2S B597958 Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate CAS No. 1244041-71-1](/img/structure/B597958.png)
Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate
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Overview
Description
Synthesis Analysis
The synthesis of Tert-butyl benzo[d]thiazol-2-ylcarbamate involves the reaction of 2-aminobenzenethiol with tert-butyl chloroformate in the presence of triethylamine. The resulting product is then treated with carbonyldiimidazole to form Tert-butyl benzo[d]thiazol-2-ylcarbamate. The overall yield of this process is around 50%.Molecular Structure Analysis
The molecular formula of Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate is C12H14BrN2O2S . It has a molecular weight of 330.23 . The InChI code is 1S/C12H14BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6,18H,1-3H3,(H,14,15,16) .Chemical Reactions Analysis
The synthesis of Tert-butyl benzo[d]thiazol-2-ylcarbamate involves the reaction of 2-aminobenzenethiol with tert-butyl chloroformate in the presence of triethylamine. The resulting product is then treated with carbonyldiimidazole to form Tert-butyl benzo[d]thiazol-2-ylcarbamate.Physical And Chemical Properties Analysis
Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate has a molecular weight of 330.23 . The storage temperature is 28 C .Scientific Research Applications
Salt and Co-crystal Formation
Research on the non-covalent interactions between the organic base of 6-bromobenzo[d]thiazol-2-amine, a closely related compound, and various carboxylic acids has enhanced understanding of binding mechanisms, leading to the preparation of anhydrous and hydrated multicomponent organic acid–base adducts. These studies are crucial for the development of new pharmaceuticals and materials with specific crystal packing and supramolecular structures (Jin et al., 2012).
Organic Light Emitting Diode (OLED) Development
The investigation into the reversible excited-state intramolecular proton transfer (ESIPT) mechanism in new thiazolo[5,4-d]thiazole ESIPT systems, incorporating tert-butyl groups, has facilitated the development of white organic light-emitting diodes (WOLEDs). This research contributes to advances in display and lighting technologies, offering insights into tuning emission from blue to yellow via white-light luminescence (Zhang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRUNIKTIVYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate |
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